5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde . Another method involves the microbial fermentation of L-rhamnose .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis due to its efficiency and scalability. The compound is synthesized from L-rhamnose, which is a commercially viable method .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:
Chemistry: Used as an analytical reference standard for quantification in various samples, including beer.
Biology: Studied for its potential anti-infective properties, particularly against Candida albicans.
Industry: Widely used in the flavor and fragrance industry due to its distinct aroma characteristics.
Mechanism of Action
The mechanism by which 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent . Additionally, it can alter gene expression related to appetite and neurotransmission in the brain .
Comparison with Similar Compounds
5-Hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one is unique due to its distinct aroma profile and wide range of applications. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like smell and found in various fruits and food products.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Another compound with a similar structure and aroma profile.
These compounds share similar chemical structures but differ in their specific aroma characteristics and applications.
Properties
CAS No. |
14300-72-2 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-hydroxy-3,5-dimethylfuran-2-one |
InChI |
InChI=1S/C6H8O3/c1-4-3-6(2,8)9-5(4)7/h3,8H,1-2H3 |
InChI Key |
KMHXBSBEAHDUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)(C)O |
Purity |
95 |
Origin of Product |
United States |
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